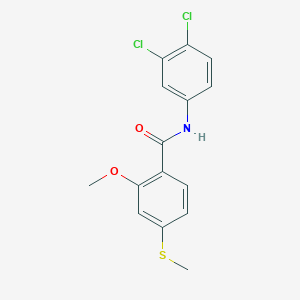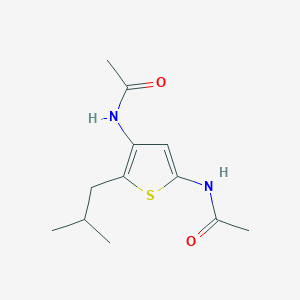
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate, also known as MIPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIPO is a derivative of isonicotinic acid and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate is not fully understood, but it is believed to work by modulating various signaling pathways involved in inflammation and oxidative stress. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation and oxidative stress, which are both associated with various diseases. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate is not stable in acidic conditions and requires careful handling to prevent degradation.
Orientations Futures
There are several future directions for the study of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate could be studied as a potential treatment for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, the synthesis of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate derivatives could be explored to improve its efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis of 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate involves the reaction of isonicotinic acid with 4-(3-methoxy-3-oxo-1-propen-1-yl)phenol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3-methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15(18)7-4-12-2-5-14(6-3-12)21-16(19)13-8-10-17-11-9-13/h2-11H,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEWVPNXBAFQQF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-oxo-1-propen-1-yl)phenyl isonicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)


![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)

![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)


![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)
